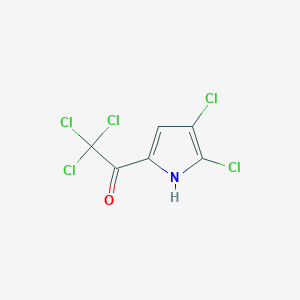

3-(5-フルオロ-2-フェニル-1H-インドール-3-イル)プロパン酸

概要

説明

Synthesis Analysis

The synthesis of compounds related to 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves the incorporation of fluorine into indole derivatives. One study describes the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid through ester bonds, which is a polymer designed for fixing 5-fluorouracil (5-FU) . Another research effort focuses on the fluorination of indole compounds to produce ligands with high affinity and selectivity for the 5-HT1D receptor, demonstrating the versatility of synthetic strategies for incorporating fluorine into these molecules .

Molecular Structure Analysis

The molecular structure of indole derivatives, such as 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, can be characterized using techniques like nuclear magnetic resonance (NMR) and mass spectroscopy. In a related study, the structures of indole-3-propanoic acid (IPA) and other derivatives were confirmed using these methods . The presence of a fluorine atom in the indole ring can influence the electronic properties and stability of the molecule.

Chemical Reactions Analysis

The reactivity of indole derivatives can be studied through their interactions with other chemicals. For instance, the enzymatic and non-enzymatic hydrolyses of ester bonds in polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid were investigated to understand the release of 5-FU residue . Additionally, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed for the analysis of primary amines, which could potentially react with indole derivatives for labeling and detection purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid and related compounds can be influenced by the presence of fluorine. The fluorination of indole derivatives has been shown to reduce the pKa of the compounds, which can have a significant impact on their absorption and bioavailability . The stability of these compounds in acidic and basic solutions is also an important characteristic, as demonstrated by the stability of fluorescent derivatives of a fluorogenic reagent used for primary amine analysis .

科学的研究の応用

3-(5-フルオロ-2-フェニル-1H-インドール-3-イル)プロパン酸の科学研究における用途について、特に独自の用途に焦点を当てて、包括的な分析を行います。

抗増殖活性

インドール誘導体は、その微小管不安定化作用およびさまざまなヒト癌細胞株に対する抗増殖活性について合成および評価されてきました。 これには、癌細胞の増殖を阻害する可能性の評価が含まれ、これは癌研究と治療において重要な側面です .

抗炎症および鎮痛活性

一部のインドール誘導体は、そのインビボでの抗炎症および鎮痛活性について評価されてきました。 これらの特性は、さまざまな医学的状態における痛みを軽減し、炎症を抑制する新しい薬剤の開発にとって重要です .

植物ホルモンの産生

インドールの誘導体であるインドール-3-酢酸は、高等植物でトリプトファンの分解によって産生される植物ホルモンです。 これは、インドール誘導体の植物生物学における役割とその農業における潜在的な用途を強調しています .

バイオフィルム形成

インドール誘導体は、細菌におけるバイオフィルム形成を促進する細胞間コミュニケーションに関与してきました。 これは、細菌の行動を理解するために重要であり、細菌感染の制御に影響を与える可能性があります .

抗菌活性

置換インドール誘導体は、膜を損傷させることにより、さまざまな細菌のパーシスター細胞を破壊する効果を示しました。 この用途は、抗生物質耐性を克服し、持続的な感染症を治療するために不可欠です .

抗ウイルス活性

インドール誘導体は、幅広いRNAおよびDNAウイルスに対する抗ウイルス活性について調査されてきました。 この研究は、ウイルス感染症を効果的に抑制できる新しい抗ウイルス薬の開発にとって不可欠です .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The future directions for the study and application of “3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” and similar compounds could involve further exploration of their biological potency . For example, N-propargyl-5-fluoroindoline-2,3-dione moiety has been used to obtain isatin-linked triazoles with enhanced biological potency .

作用機序

- The primary target of indole-3-propanoic acid is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

- However, indole derivatives, in general, can impact various pathways related to cell growth, inflammation, and metabolism .

Target of Action

Biochemical Pathways

Pharmacokinetics

Researchers should explore its interactions with specific targets and evaluate its effects in relevant biological systems . 🌱🔬

生化学分析

Biochemical Properties

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes in the enzyme structure . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound.

Metabolic Pathways

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles or compartments within the cell, where it exerts its effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.

特性

IUPAC Name |

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRWQHZTBMDOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257087 | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290832-31-4 | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290832-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)

![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)